beta-Bromostyrene

Physical Organic Chemistry Mass Spectrometry Reaction Mechanism

beta-Bromostyrene (C₈H₇Br, MW 183.04), also cataloged as 1-bromo-2-phenylethene, is an α,β-unsaturated aromatic halide typically supplied as a cis/trans isomeric mixture. This compound functions as a versatile electrophilic vinyl bromide building block, with its synthetic utility deriving from a reactive carbon-bromine bond conjugated with a styrenyl double bond, enabling participation in a broad spectrum of transition metal-catalyzed cross-coupling reactions.

Molecular Formula C8H7Br
Molecular Weight 183.04 g/mol
CAS No. 1340-14-3
Cat. No. B074151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Bromostyrene
CAS1340-14-3
Synonymsbeta-bromostyrene
Molecular FormulaC8H7Br
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CBr
InChIInChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
InChIKeyYMOONIIMQBGTDU-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsol in aqueous solution
Miscible with alcohol, ether
Sol in 4 volumes of 90% alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for beta-Bromostyrene (CAS 1340-14-3): A Reactive Vinyl Halide for Stereocontrolled Synthesis


beta-Bromostyrene (C₈H₇Br, MW 183.04), also cataloged as 1-bromo-2-phenylethene, is an α,β-unsaturated aromatic halide typically supplied as a cis/trans isomeric mixture [1]. This compound functions as a versatile electrophilic vinyl bromide building block, with its synthetic utility deriving from a reactive carbon-bromine bond conjugated with a styrenyl double bond, enabling participation in a broad spectrum of transition metal-catalyzed cross-coupling reactions . Commercial grades are generally available as a 97% pure liquid with a density of 1.427 g/mL at 25°C, a refractive index of n20/D 1.607, and a melting point of 7°C, requiring refrigerated storage at 2-8°C .

Technical Differentiation: Why Beta-Bromostyrene Cannot Be Casually Substituted with Other Styryl Halides


Attempting to substitute beta-bromostyrene with other beta-halostyrenes or alpha-bromostyrene carries significant risk of altering both reaction kinetics and stereochemical outcomes. The beta-positioning of the bromine atom is critical; in gas-phase dissociation, beta-bromostyrene exhibits a kinetic energy release (T) for Br• loss that is 0.7 ± 0.03 kcal mol⁻¹ higher than that of alpha-bromostyrene, indicating fundamentally different fragmentation pathways [1]. Moreover, the 'element effect' is pronounced in nucleophilic vinylic substitution, where beta-bromostyrene reacts with lithium dimethylcuprate at a rate approximately 10² times faster (k_Br/k_Cl) than its beta-chlorostyrene counterpart [2]. Critically, the cis and trans isomers themselves display a 14-fold difference in reactivity toward polystyryllithium, underscoring that both the regio- and stereochemistry of the halogen must be strictly controlled to ensure reproducible outcomes in polymer end-capping and cross-coupling applications [3].

Quantitative Differentiation Evidence for beta-Bromostyrene in Synthesis and Material Science


Divergent Gas-Phase Dissociation Energy Relative to Alpha-Bromostyrene

The kinetic energy release (T) accompanying Br• loss from ionized (E)- and (Z)-beta-bromostyrenes in the gas phase is 0.7 ± 0.03 kcal mol⁻¹ higher than that from the molecular ion of alpha-bromostyrene. This difference is attributed to exothermic isomerization of the incipient beta-phenylvinyl cation to the more stable alpha-phenylvinyl cation, a pathway not available to the alpha-isomer [1].

Physical Organic Chemistry Mass Spectrometry Reaction Mechanism

Comparative Nucleophilic Substitution Reactivity: beta-Bromostyrene vs. beta-Chlorostyrene

In nucleophilic vinylic substitution reactions with lithium dimethylcuprate, beta-bromostyrene demonstrates a substantial rate advantage over its chloro analog. The measured element effect (k_Br / k_Cl) is approximately 10² (100-fold), establishing the bromo derivative as the more kinetically competent electrophile in this class of transformations, while beta-fluorostyrene is reported as unreactive under these conditions [1].

Nucleophilic Vinylic Substitution Kinetics Element Effect

Distinct Redox Potential for Photoredox Catalysis vs. Unsubstituted Styrene

In organophotoredox catalysis, the oxidation potential of the substrate dictates reaction selectivity. beta-Bromostyrene exhibits an oxidation half-peak potential (E_p/2) of +1.61 V vs. SCE, classifying it as an electron-rich styrene. This value is significantly lower than that of unsubstituted styrene (E_p/2 = +1.97 V vs. SCE), allowing beta-bromostyrene to be selectively oxidized by a thioxanthylium photoredox catalyst (E_1/2 = +1.76 V vs. SCE) in the presence of styrene, thereby enabling chemoselective [2+2] cycloadditions [1].

Photoredox Catalysis Electrochemistry Cycloaddition

Fourteen-Fold Difference in Reactivity Between Cis and Trans Isomers

The stereochemistry of the double bond in beta-bromostyrene profoundly influences its reactivity in polymer end-capping reactions. Using Raman spectroscopy to monitor reactions with polystyryllithium, the cis-isomer was determined to be approximately 14 times more reactive than the trans-isomer. This finding correlates with theoretical predictions of lower thermodynamic stability for the cis configuration [1].

Polymer Chemistry Anionic Polymerization Isomer Reactivity

Characterization of Repeat-Dose Oral Toxicity and NOAEL in Rat Model

A 28-day repeated-dose oral toxicity study in Crl: CD (SD) rats established a no-observed-adverse-effect level (NOAEL) of 30 mg/kg/day for beta-bromostyrene. At 125 mg/kg/day, adverse effects including increased urine volume, decreased urine osmolality, altered blood biochemistry (elevated cholesterol, phospholipids, triglycerides), and renal tubular degeneration were observed in males. At 500 mg/kg/day, one female rat died, and centrilobular hepatocellular hypertrophy was noted in both sexes. Notably, all histopathological changes were reversible after a 14-day recovery period [1].

Toxicology Safety Assessment Preclinical Safety

Role as a Chain Transfer Agent vs. Comonomer in Styrene Polymerization

In radical polymerization systems, beta-bromostyrene does not function as a conventional comonomer with styrene. Studies at 45°C and 70°C demonstrate that copolymerization does not occur; instead, analysis of the variation in molecular weight and polymerization rate with bromostyrene concentration indicates that beta-bromostyrene acts as an efficient chain transfer agent [1]. This behavior contrasts with nuclearly brominated styrenes (e.g., 2-bromostyrene, 4-bromostyrene) which readily copolymerize with styrene to form flame-retardant materials.

Polymer Science Chain Transfer Copolymerization

Recommended Application Scenarios for Beta-Bromostyrene Based on Quantitative Differentiation


Precision End-Capping in Living Anionic Polymerization

The 14-fold higher reactivity of cis-beta-bromostyrene relative to the trans-isomer [1] necessitates the use of stereochemically defined material for precise end-capping of living polymer chains (e.g., polystyryllithium). Procurement of isomerically enriched or well-characterized mixed isomers allows for predictable kinetics and narrow molecular weight distributions in the synthesis of functionalized telechelic polymers.

Chemoselective Photoredox [2+2] Cycloaddition in Complex Molecule Synthesis

The lower oxidation potential of beta-bromostyrene (E_p/2 = +1.61 V vs. SCE) compared to unsubstituted styrene (+1.97 V) enables its selective oxidation in the presence of other styrenyl substrates [1]. This property is directly leveraged in photoredox catalysis to achieve regio- and stereoselective crossed intermolecular [2+2] cycloadditions for constructing polysubstituted cyclobutane scaffolds in natural product synthesis.

Kinetic Resolution in Stereospecific Cross-Coupling Reactions

The distinct reactivity of cis- and trans-beta-bromostyrene in Pd-catalyzed domino coupling reactions with norbornene dictates product selectivity. (E)-beta-bromostyrene yields a mixture of 2:1 coupling products, whereas (Z)-beta-bromostyrene gives exclusively a single product under identical conditions [1]. Procurement of defined stereoisomers is therefore essential for controlling the outcome of these Heck-type cascades in the synthesis of 1,5-enynes and related polyfunctional molecules.

Molecular Weight Control in Radical Polymerization Processes

In industrial styrene polymerization, beta-bromostyrene serves not as a comonomer but as an efficient chain transfer agent to modulate polymer molecular weight [1]. This application requires procurement of beta-bromostyrene rather than nuclear-brominated styrenes (e.g., 2- or 4-bromostyrene), which would instead copolymerize and alter the material's flame-retardant properties and backbone composition.

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